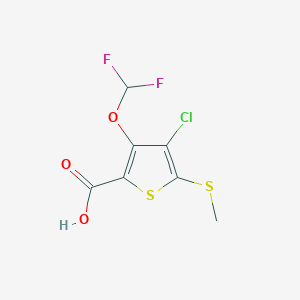
trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate: is a chemical compound with the molecular formula C23H30FNO2 and a molecular weight of 371.496 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness . The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets . It may serve as a probe to investigate the binding sites and activity of specific enzymes or receptors .
Medicine: Its interactions with biological targets can provide insights into its therapeutic potential .
Industry: In industrial applications, this compound can be used in the development of new materials, such as liquid crystals or polymers . Its unique properties make it suitable for various technological applications .
Wirkmechanismus
The mechanism of action of trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenyl trans,trans-4’-Propyl[1,1’-bi(cyclohexyl)]-4-carboxylate: This compound shares a similar bicyclohexyl core but differs in the functional groups attached.
trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: Another similar compound with trifluorophenyl groups instead of cyano and fluorophenyl groups.
Uniqueness: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is unique due to its specific combination of cyano and fluorophenyl groups, which confer distinct chemical and physical properties . These properties make it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
94353-26-1 |
|---|---|
Molekularformel |
C23H30FNO2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(4-cyano-3-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H30FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h12-14,16-19H,2-11H2,1H3 |
InChI-Schlüssel |
FQZYWEUVRMEURZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)



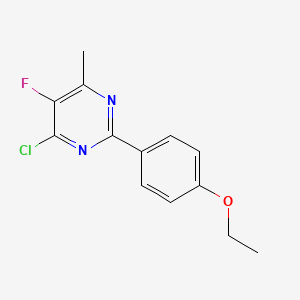
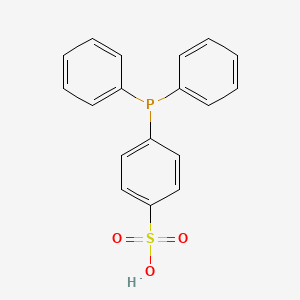
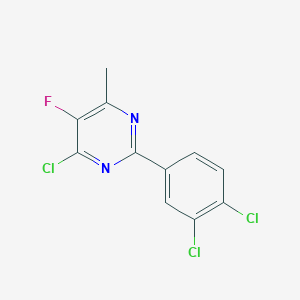
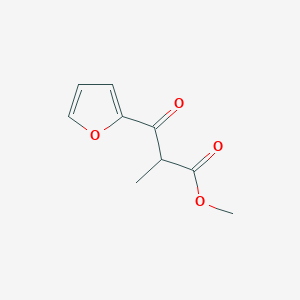
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
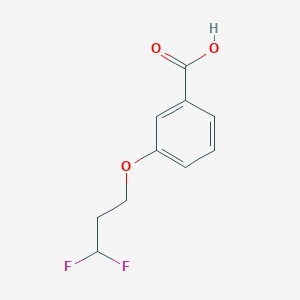
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)

